![molecular formula C7H10N2O B1293415 2-Ethyl-3-methoxypyrazine CAS No. 25680-58-4](/img/structure/B1293415.png)
2-Ethyl-3-methoxypyrazine
Overview
Description
2-Ethyl-3-methoxypyrazine is a compound that belongs to the class of alkylmethoxypyrazines, which are known for their contribution to the aroma profile of various foods and beverages, particularly wines. These compounds are characterized by their potent, earthy, and vegetative aromas, often associated with the scent of bell peppers, asparagus, or peas. The presence of 2-ethyl-3-methoxypyrazine has been confirmed in South African Sauvignon blanc wines, where it contributes to the typical vegetative character of this cultivar .
Synthesis Analysis
The synthesis of 2-ethyl-3-methoxypyrazine and related compounds can be achieved through various chemical reactions. A general synthesis method for 3-substituted-2-methoxypyrazines has been described, which yields high purity end products . Additionally, methoxypyrazines can be formed non-enzymatically in heat-processed foods through reactions of 2(1H)-pyrazinones with naturally occurring methylating agents such as fruit pectin and choline .
Molecular Structure Analysis
The molecular structure of methoxypyrazines, including 2-ethyl-3-methoxypyrazine, can be determined using techniques such as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 2,5-dichloro-3-methoxypyrazine, was elucidated, providing insights into bond distances and angles that are consistent with literature values for this class of compounds .
Chemical Reactions Analysis
Methoxypyrazines, including 2-ethyl-3-methoxypyrazine, can undergo various chemical reactions. For example, 2-hydroxypyrazolo[1,5-a]pyridine, a related heterocyclic compound, can be methylated to form 2-methoxypyrazolo[1,5-a]pyridine, which shares structural similarities with 2-ethyl-3-methoxypyrazine . The reactivity of these compounds under different conditions can lead to a variety of derivatives with potential applications in pharmaceuticals and other industries .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-ethyl-3-methoxypyrazine are closely related to its sensory impact. The detection limits for methoxypyrazines in wine, which would include 2-ethyl-3-methoxypyrazine, are typically below the olfactory thresholds, indicating that even at low concentrations, these compounds can significantly influence the aroma of wines . The analysis of these compounds in wine and musts is often performed using headspace solid-phase microextraction (SPME) followed by gas chromatography . The evolution of these compounds during the ripening of grapes has also been monitored, suggesting their development is influenced by the maturation process .
Scientific Research Applications
1. Impact on Aroma of Sauvignon Blanc Wines
2-Ethyl-3-methoxypyrazine, a variant of methoxypyrazines, significantly influences the aroma of Sauvignon blanc wines. Alberts et al. (2016) found that these compounds contribute to the typical vegetative character of these wines. Their study demonstrated the sensitive quantification of methoxypyrazines in South African Sauvignon blanc wines using liquid chromatography-tandem mass spectrometry, revealing how these compounds define the wine's aroma profile (Alberts et al., 2016).
2. Detection and Quantification Methods
Advancements in detection and quantification methods for 2-Ethyl-3-methoxypyrazine and related compounds have been significant. Sala et al. (2000) described a method for determining these compounds in musts using headspace solid-phase microextraction and capillary gas chromatography, achieving detection limits at the ng(-1) levels, indicating the sensitivity and precision of modern analytical techniques (Sala et al., 2000).
3. Influence on Wine Quality
The presence and levels of methoxypyrazines, including 2-Ethyl-3-methoxypyrazine, play a crucial role in determining the quality of wines. Zhang et al. (2022) studied the impact of these compounds on the aroma of grape berries and wines, showing that the concentration of methoxypyrazines can be a deciding factor in wine quality (Zhang et al., 2022).
4. Applications in Other Food Products
Apart from wines, 2-Ethyl-3-methoxypyrazine has applications in enhancing the aroma of various food products. Murray and Whitfield (1975) surveyed the occurrence of these compounds in raw vegetables, highlighting their role in imparting unique flavors and aromas to a broad selection of vegetables (Murray & Whitfield, 1975).
5. Genetic Factors in Wine Aroma
Genetic factors influencing the synthesis of 2-Ethyl-3-methoxypyrazine in grapes have been identified, demonstrating the compound's significance in wine aroma. Dunlevy et al. (2013) discovered a methyltransferase gene responsible for the final step in methoxypyrazine synthesis in grape berries, a breakthrough in understanding the genetic control of wine flavor (Dunlevy et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
2-Ethyl-3-methoxypyrazine is a volatile flavor component that has been identified in various food items such as roasted cocoa beans, potato chips, roasted sesame seed, and roasted parsley . It is typically found in roasted foods due to the Maillard reaction and pyrolysis of serine and threonine . The primary targets of this compound are the olfactory receptors that detect its presence and contribute to the flavor profile of the food.
Biochemical Pathways
The biochemical pathways affected by 2-Ethyl-3-methoxypyrazine are primarily those involved in olfaction, or the sense of smell. When the compound binds to olfactory receptors, it triggers a cascade of biochemical reactions that ultimately result in the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as a specific smell .
Pharmacokinetics
It is likely metabolized by the liver and excreted in the urine .
Result of Action
The primary result of the action of 2-Ethyl-3-methoxypyrazine is the perception of a specific flavor associated with the compound. This can enhance the taste of foods and contribute to their overall flavor profile .
Action Environment
The action of 2-Ethyl-3-methoxypyrazine can be influenced by various environmental factors. For example, the presence of other flavor compounds can modulate the perception of its flavor. Additionally, factors such as temperature and pH could potentially affect its stability and efficacy .
properties
IUPAC Name |
2-ethyl-3-methoxypyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCILIMHENXHQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067124 | |
Record name | Pyrazine, 2-ethyl-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
90.00 °C. @ 40.00 mm Hg | |
Record name | 3-Ethyl-2-methoxypyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Ethyl-3-methoxypyrazine | |
CAS RN |
25680-58-4 | |
Record name | 2-Ethyl-3-methoxypyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25680-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-3-methoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-ethyl-3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, 2-ethyl-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYL-3-METHOXYPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBM5LD0WE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Ethyl-2-methoxypyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-ethyl-3-methoxypyrazine impact the growth of plant pathogens?
A1: While the exact mechanism of action remains unclear, research suggests that 2-ethyl-3-methoxypyrazine, along with other alkylated methoxypyrazines, can suppress the growth of certain plant pathogens. This was demonstrated in a study where standard solutions of synthetically produced 2-ethyl-3-methoxypyrazine were shown to inhibit the growth of Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor in a laboratory setting. [] The study suggests that these compounds, when released by bacteria like Lysobacter capsici AZ78, act as volatile organic compounds (VOCs) and contribute to the biocontrol potential of these bacteria against soilborne plant pathogens. []
Q2: Can you elaborate on the origin and identification of 2-ethyl-3-methoxypyrazine in the context of biological control?
A2: In the study by Berger et al. (2020), Lysobacter capsici AZ78 was identified as a potent producer of VOCs, including 2-ethyl-3-methoxypyrazine. [] These VOCs were collected from bacterial cultures and analyzed using GC-MS techniques. Through this analysis, 22 VOCs, primarily mono- and dialkylated methoxypyrazines, were detected. [] Further testing using synthetically produced versions of 2-ethyl-3-methoxypyrazine, alongside 2,5-dimethylpyrazine and 2-isopropyl-3-methoxypyrazine, confirmed their ability to suppress the growth of the aforementioned plant pathogens. []
Q3: Beyond its potential as a biocontrol agent, are there other applications for 2-ethyl-3-methoxypyrazine?
A3: Yes, 2-ethyl-3-methoxypyrazine is recognized for its potent aroma and is commonly used as a flavoring agent in food products. [, ] Its aroma profile is often described as roasted, nutty, or earthy. It has been studied in relation to off-flavor development in food products, specifically “fishy” off-flavors in products containing added DHA, like infant formula. []
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